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Compound of Interest

Compound Name: Anteisoheptadecanoic acid

CAS No.: 5746-59-8

Cat. No.: B7803964

Get Quote

Executive Summary & Biological Context
Anteisoheptadecanoic acid (a17:0), or 14-methylhexadecanoic acid, is a branched-chain

fatty acid (BCFA) of significant biomedical interest. Unlike straight-chain saturated fatty acids

(e.g., heptadecanoic acid), a17:0 possesses a methyl branch at the antepenultimate carbon

position.[1] This structural anomaly disrupts lipid packing, increasing membrane fluidity—a

critical factor in the survival of bacteria like Staphylococcus aureus and Bacillus subtilis in cold

environments.

In drug development, a17:0 is emerging as a potent biomarker for specific bacterial infections

and is being investigated for its cytotoxic properties against certain cancer cell lines. However,

distinguishing a17:0 from its isomers (iso-heptadecanoic acid or n-heptadecanoic acid) is

analytically challenging.

This guide provides a definitive protocol for the structural validation of a17:0 using 1H and 13C

NMR, focusing on the diagnostic signals that differentiate the anteiso moiety from iso and linear

counterparts.
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Structural Elucidation Strategy (The "Why" and
"How")
The Diagnostic Challenge
The core challenge in lipid NMR is the "methylene envelope"—the intense overlapping signal of

bulk methylenes (

) that obscures specific chain information. However, the termini of fatty acids provide unique
magnetic signatures.

Normal (n-): Terminates in a methyl group attached to a methylene (

). Signal: Triplet.

Iso (i-): Terminates in an isopropyl group (

). Signal: Strong Doublet (6 protons).

Anteiso (a-): Terminates in a sec-butyl moiety (

). Signal: One Triplet + One Doublet.

The Anteiso Signature
To confirm a17:0, you must resolve two distinct methyl signals in the high-field region (0.8–0.9

ppm):

Terminal Methyl (C16): Appears as a triplet (t) due to coupling with the adjacent C15

methylene.

Branched Methyl (C14-Me): Appears as a doublet (d) due to coupling with the C14 methine.

Logical Workflow for Identification
The following decision tree illustrates the logic flow for distinguishing these isomers based on

1H NMR data.
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Figure 1: NMR logic tree for differentiating fatty acid chain termini.

Experimental Protocol
Sample Preparation
Proper sample concentration is vital to resolve the fine splitting of the methyl regions against

the noise.

Solvent Selection:

Standard:Chloroform-d (

) (99.8% D) with 0.03% TMS. Excellent solubility for fatty acids.

High-Resolution (Pro Tip):Benzene-d6 (

). If the methyl triplet and doublet overlap in

, switch to benzene-d6. The magnetic anisotropy of the benzene ring often induces a shift
that separates the methyl signals more effectively than chloroform [1].
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Concentration: Dissolve 10–20 mg of a17:0 in 0.6 mL of solvent.

Vessel: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to ensure field

homogeneity.

Acquisition Parameters (600 MHz recommended)
Standard parameters often fail to provide quantitative integration for lipids due to long

relaxation times (

).

Parameter Setting Rationale

Pulse Sequence zg30 (30° pulse)
Maximizes signal-to-noise per

unit time.

Spectral Width 12–14 ppm
Covers carboxyl protons (10-

12 ppm) and methyls.

Acquisition Time (AQ) 3–4 sec
Ensures high digital resolution

for splitting patterns.

Relaxation Delay (D1) 5–10 sec

Critical: Methyl protons have

long

times. Short D1 leads to under-

integration of methyls vs.

methylenes.

Scans (NS) 64–128
Sufficient for 10 mg sample;

increase for 13C (1024+).

Temperature 298 K (25°C)
Standard; ensure stability to

prevent peak broadening.

Processing
Apodization: Apply an exponential window function (LB = 0.3 Hz) for sensitivity, or Gaussian

multiplication (GB) for resolution enhancement if methyls are overlapped.
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Phasing: Manual phasing is required. Auto-phasing often fails on the broad methylene

envelope.

Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure

accurate integration of the small methyl peaks.

Data Analysis & Interpretation
1H NMR Assignment Table ( )
The following shifts are characteristic of a17:0. Note the specific integration ratios required for

validation.
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Position Group
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

-COOH Carboxyl 11.0 - 12.0 Broad Singlet 1H

Exchangeabl

e; often

invisible if

wet.

C2 -Methylene 2.34
Triplet (

Hz)
2H

Deshielded

by carbonyl.

C3 -Methylene 1.63 Multiplet 2H
Distinct from

bulk chain.

C4-C13 Bulk 1.25 - 1.30 Broad Singlet ~18H
"Methylene

Envelope."

C14
Methine (

)
~1.35 Multiplet 1H

Branch point;

hidden in

envelope.

C15 Methylene ~1.1 - 1.3 Multiplet 2H
Part of sec-

butyl group.

C16 Terminal 0.84 Triplet 3H
Diagnostic for

anteiso.

C14-Me Branch 0.85 Doublet 3H
Diagnostic for

anteiso.

Note: In

, the triplet (0.84) and doublet (0.85) often overlap to form a "pseudo-quartet" or complex
multiplet. Integration of the total methyl region (0.8–0.9 ppm) should yield exactly 6H relative to
the

-methylene (2H).

13C NMR Assignment Table
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Carbon NMR provides superior resolution for the branching point, as the chemical shift

dispersion is much wider.

Carbon
Shift (

, ppm)
Significance

C1 (COOH) ~180.0 Carbonyl.[2]

C2 34.2 -carbon.

C14 (CH) 34.5

Branch point. Distinct from

signals (use DEPT-135 to

confirm).

C14-Me 19.2 Branch methyl.

C16 (Term) 11.4

Terminal methyl. Significantly

upfield compared to straight

chain methyls (~14.1 ppm).

Bulk 29.0 - 30.0 Main chain carbons.

Experimental Workflow Diagram
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Figure 2: Step-by-step experimental workflow for a17:0 characterization.

Validation & Troubleshooting
Self-Validating the Spectrum
To ensure your assignment is correct, perform the Integration Ratio Check:

Set the integral of the
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-methylene signal (2.34 ppm) to 2.00.

Integrate the total methyl region (0.80–0.90 ppm).

Pass Criteria: The methyl integral must be 6.00 ± 0.1.

If < 5.8:

(Relaxation delay) was too short. Repeat with

.

If > 6.2: Possible solvent impurity (grease/silicone) or overlapping impurities.

Distinguishing from Iso-Heptadecanoic Acid
If you observe a strong doublet at ~0.86 ppm integrating to 6H and no triplet, you have isolated

the iso-isomer, not the anteiso. The presence of the triplet is the non-negotiable requirement for

a17:0 [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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